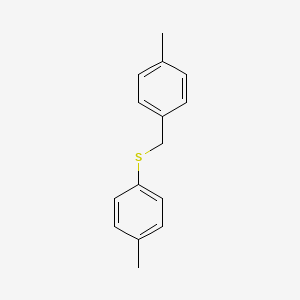
2-(2-Chloroethylsulfanyl)ethyl pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethylsulfanyl)ethyl pentanoate is an organic compound with the molecular formula C9H17ClO2S. It is an ester, which is a type of chemical compound derived from an acid (in this case, pentanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl pentanoate typically involves the esterification of pentanoic acid with 2-(2-chloroethylsulfanyl)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and separation can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chloroethylsulfanyl)ethyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavorings due to its ester functional group
作用機序
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
Ethyl pentanoate: Similar ester structure but lacks the chloroethylsulfanyl group.
Methyl butyrate: Another ester with a shorter carbon chain.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl pentanoate is unique due to the presence of the chloroethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
6332-72-5 |
|---|---|
分子式 |
C9H17ClO2S |
分子量 |
224.75 g/mol |
IUPAC名 |
2-(2-chloroethylsulfanyl)ethyl pentanoate |
InChI |
InChI=1S/C9H17ClO2S/c1-2-3-4-9(11)12-6-8-13-7-5-10/h2-8H2,1H3 |
InChIキー |
NCAHGJKDQCACLY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OCCSCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


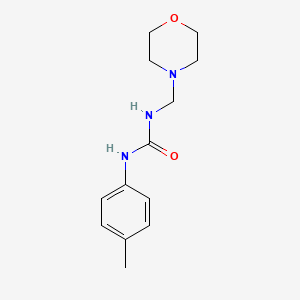
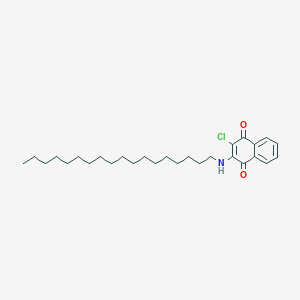
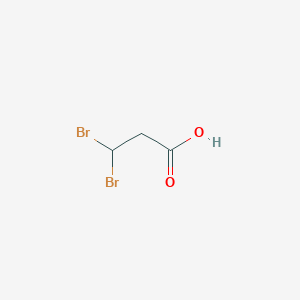

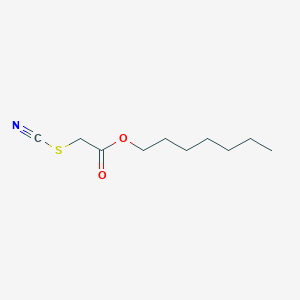
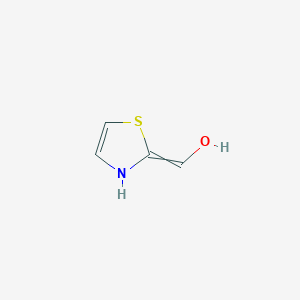
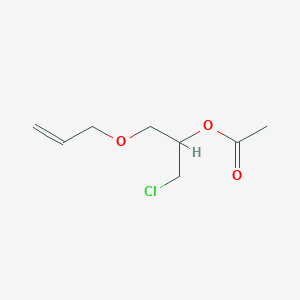
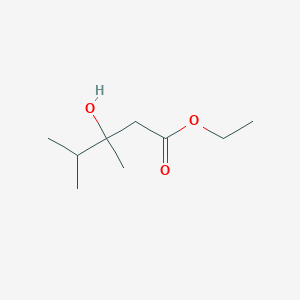
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
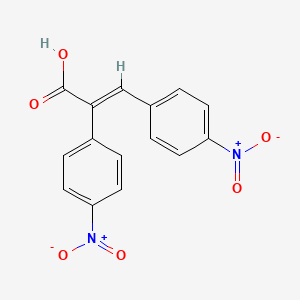
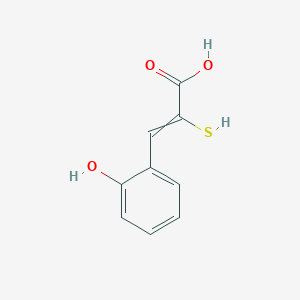
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
